Product packaging for Methyl 3-methylidene-4-oxopentanoate(Cat. No.:CAS No. 6277-50-5)

Methyl 3-methylidene-4-oxopentanoate

Cat. No.: B14735796
CAS No.: 6277-50-5
M. Wt: 142.15 g/mol
InChI Key: OAXSVIVTXLIFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within β-Keto Ester and α,β-Unsaturated Ester Chemistry

Methyl 3-methylidene-4-oxopentanoate is structurally characterized by the presence of a ketone group at the β-position relative to the ester carbonyl, classifying it as a β-keto ester. This arrangement is well-known to confer significant synthetic utility, primarily due to the acidity of the α-protons, which facilitates enolate formation and subsequent alkylation and acylation reactions.

Simultaneously, the compound incorporates an α,β-unsaturated ester system, a class of compounds recognized for their susceptibility to nucleophilic attack at the β-carbon in what is known as a conjugate or Michael addition. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic.

The combination of these two reactive functionalities within a single molecule makes this compound a particularly interesting substrate for a variety of synthetic strategies. The interplay between the β-keto ester and α,β-unsaturated ester moieties allows for sequential or tandem reactions, providing a pathway to rapidly increase molecular complexity from a relatively simple starting material.

Overview of Synthetic Utility and Research Significance

The synthetic utility of this compound stems from its capacity to act as a versatile precursor to a range of more complex molecules. Its research significance lies in its potential as a key intermediate in the synthesis of heterocyclic compounds and other intricate organic structures.

One of the primary synthetic routes to this compound and its derivatives is the Baylis-Hillman reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an activated alkene, such as an α,β-unsaturated ester, with an aldehyde, catalyzed by a nucleophilic species like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org While specific experimental details for the synthesis of this compound are not extensively documented in readily available literature, the general principles of the Baylis-Hillman reaction provide a conceptual framework for its preparation.

The reactivity of this compound is predicted to be diverse. As an α,β-unsaturated system, it is a prime candidate for acting as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The electron-withdrawing groups on the dienophile, in this case, the ketone and ester functionalities, are known to accelerate the rate of this cycloaddition. masterorganicchemistry.com

Furthermore, the electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by a wide range of nucleophiles in Michael addition reactions. wikipedia.orgmasterorganicchemistry.comyoutube.comewadirect.comorganic-chemistry.org This allows for the introduction of various substituents at this position, leading to a diverse array of functionalized products. The general mechanism for Michael addition involves the 1,4-addition of a nucleophile to the conjugated system. wikipedia.orgmasterorganicchemistry.comyoutube.comewadirect.comorganic-chemistry.org

The presence of the ketone and ester functionalities also opens up possibilities for further transformations, such as reduction, oxidation, and condensation reactions. smolecule.com The research interest in this compound and related compounds is driven by the potential to leverage this rich reactivity for the efficient construction of novel and synthetically valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O3 B14735796 Methyl 3-methylidene-4-oxopentanoate CAS No. 6277-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6277-50-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-methylidene-4-oxopentanoate

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h1,4H2,2-3H3

InChI Key

OAXSVIVTXLIFDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Methylidene 4 Oxopentanoate

Established Synthetic Pathways

Established methods for creating these structures often rely on the functionalization of precursor molecules. One such innovative pathway is the copper-catalyzed cleavage of carbon-carbon bonds in specific starting materials.

A simple and effective route for synthesizing α,β-unsaturated ketones involves the copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones. This reaction is performed in a weakly basic medium at room temperature, making it a practical and accessible protocol. The process uses a monoalkylated β-diketone substrate, which reacts in the presence of a copper catalyst and formaldehyde (B43269) to yield the desired α,β-unsaturated ketone.

The primary precursors for this synthetic route are monoalkylated β-diketones. These compounds are typically synthesized through the condensation of an alkyl halide with a β-diketone under basic conditions. The yields for this precursor synthesis are generally high, though they can be influenced by the complexity and size of the alkyl group being introduced. For instance, precursors with more complex alkyl groups have been synthesized with somewhat lower yields.

Table 1: Synthesis of Various Monoalkylated β-Diketone Precursors This table is interactive and can be sorted by clicking the column headers.

Entry R¹ Group R² Group Product Yield (%)
1 Phenyl Methyl 3-benzylpentane-2,4-dione 90
2 Phenyl Phenyl 1,3-diphenyl-2-propylpentane-1,3-dione 85
3 -(CH₂)₄- 2-propylcyclopentane-1,3-dione 61
4 -(CH₂)₅- 2-propylcyclohexane-1,3-dione 63

The optimization of the copper-catalyzed C-C(O)C bond cleavage is crucial for achieving high yields. The reaction is typically initiated using the monoalkylated β-diketone, a copper salt as a catalyst, formaldehyde, and a base. The choice of both the specific copper catalyst and the base has been found to be a major element influencing the reaction's success.

####### 2.1.1.2.1. Catalyst Influence

The selection of the copper catalyst significantly impacts the reaction yield. Studies investigating the optimization of this reaction have compared various copper salts. Initial investigations using copper(I) chloride (CuCl) resulted in a modest yield. Subsequent trials with other copper salts, such as copper(I) bromide (CuBr) and copper(I) iodide (CuI), showed improved results, with CuI providing the highest yield among the initial catalysts tested under identical conditions. Conversely, using copper(II) acetate (B1210297) (Cu(OAc)₂) led to a substantially lower yield.

Table 2: Effect of Copper Catalyst on Reaction Yield This table is interactive and can be sorted by clicking the column headers.

Entry Catalyst (10 mol%) Base (3 equiv.) Yield (%)
1 CuCl K₂CO₃ 42
2 CuBr K₂CO₃ 48
3 CuI K₂CO₃ 61

####### 2.1.1.2.2. Base Effects and Selection

The base used in the reaction medium is a critical factor for achieving optimal yields. The initial choice of potassium carbonate (K₂CO₃) provided moderate results. However, a systematic evaluation of different bases revealed that potassium phosphate (K₃PO₄) dramatically improves the reaction's efficiency, leading to a significantly higher yield of the final product. Other organic and inorganic bases, such as 4-dimethylaminopyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and calcium carbonate (CaCO₃), were found to be far less effective, resulting in low to moderate yields. The use of K₃PO₄ in combination with the CuI catalyst was identified as the optimal condition.

Table 3: Influence of Base on Reaction Yield with CuI Catalyst This table is interactive and can be sorted by clicking the column headers.

Entry Catalyst (10 mol%) Base (3 equiv.) Yield (%)
1 CuI K₂CO₃ 61
2 CuI K₃PO₄ 80
3 CuI DMAP 21
4 CuI DBU 18

Under the optimized reaction conditions (using CuI as the catalyst and K₃PO₄ as the base), the copper-catalyzed C-C(O)C bond cleavage of various monoalkylated β-diketones efficiently transforms the precursors into the corresponding α,β-unsaturated ketones. The reported yields for this synthetic protocol are generally good to excellent, typically ranging from 61% to 90%. This demonstrates that the methodology is robust for a scope of different substrates.

Table 4: Reported Yields for Synthesis of α,β-Unsaturated Ketones This table is interactive and can be sorted by clicking the column headers.

Entry R¹ Group R² Group Product Yield (%)
1 Phenyl Methyl 3-methylene-1-phenylbutan-1-one 80
2 Phenyl Phenyl 3-methylene-1,3-diphenylpropan-1-one 75
3 -(CH₂)₄- 2-methylenecyclopentan-1-one 71
4 -(CH₂)₅- 2-methylenecyclohexan-1-one 73
Reaction Conditions and Optimization

Analogous Synthetic Strategies for Related Oxopentanoate Systems

Approaches Involving Meldrum's Acid Derivatives

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor for the synthesis of β-keto esters, including oxopentanoate systems. orgsyn.orgresearchgate.net Its high acidity and cyclic structure make it an excellent substrate for acylation reactions. researchgate.netchemicalbook.com The general strategy involves the acylation of Meldrum's acid, followed by alcoholysis to yield the desired β-keto ester. researchgate.netucla.edu

A typical procedure for preparing a compound like methyl 3-oxopentanoate begins with the acylation of Meldrum's acid with an appropriate acyl chloride, such as propionyl chloride, in the presence of a base like pyridine. ucla.edu This reaction forms an acyl Meldrum's acid intermediate. orgsyn.org This intermediate is then refluxed in an alcohol, such as methanol. The alcohol acts as a nucleophile, leading to the opening of the dioxane ring and subsequent loss of acetone and carbon dioxide to generate the final methyl β-keto ester. orgsyn.orgchemicalbook.com This method is particularly effective for the multigram preparation of β-keto esters. ucla.edu

Key steps in the synthesis of methyl 3-oxopentanoate via Meldrum's acid:

Acylation: Meldrum's acid is reacted with propionyl chloride and pyridine to yield an orange solid intermediate. ucla.edu

Methanolysis: The resulting acyl Meldrum's acid is refluxed in anhydrous methanol, which cleaves the ring structure. orgsyn.orgucla.edu

Product Formation: Following the removal of the solvent, the residual oil is distilled to yield pure methyl 3-oxopentanoate. ucla.edu

This synthetic route is valued for its use of readily available starting materials and the straightforward nature of the reaction steps. orgsyn.org

Synthesis via Acylation and Esterification

Acylation and esterification are fundamental reactions in organic synthesis that can be adapted to produce oxopentanoate esters. One effective strategy involves the acylation of an acetoacetic ester, followed by a deacetylation step. google.com In this process, an acetoacetic ester is first reacted with a base, such as calcium hydroxide, and then acylated with a suitable carboxylic acid chloride. google.com The subsequent addition of an alcohol promotes deacetylation, yielding the desired 3-oxocarboxylic acid ester with high efficiency. google.com

Another distinct pathway involves the formation of 3-oxopentanoic acid as an intermediate, which is then esterified. This process can start from a Claisen reaction to produce a diketone, such as 2,4-hexadione. prepchem.com This diketone is then oxidized using reagents like iodine or chlorine in aqueous sodium hydroxide to form the carboxylic acid, 3-oxopentanoic acid. prepchem.com The final step is the esterification of this acid with an alcohol, like methanol, to produce the methyl 3-oxopentanoate ester. prepchem.com

Table 1: Comparison of Acylation/Esterification Methods

Method Starting Materials Key Intermediates Final Step
Acetoacetic Ester Route Acetoacetic ester, Carboxylic acid chloride, Alcohol Acylated acetoacetic ester Alcohol-induced deacetylation google.com

| Diketone Oxidation Route | Diketone (e.g., 2,4-hexadione), Oxidizing agent, Methanol | 3-Oxopentanoic acid | Esterification prepchem.com |

Formation from Acetylacetone Derivatives

Derivatives of acetylacetone are valuable starting points for constructing more complex molecules, including oxopentanoate systems. A notable method involves a Claisen condensation reaction, a classic carbon-carbon bond-forming reaction. prepchem.com

In this approach, acetone is reacted with an ester, such as methyl propionate, in the presence of a strong base like sodium ethoxide. prepchem.com This condensation reaction yields a β-diketone, specifically 2,4-hexadione, which can be considered a derivative of acetylacetone. prepchem.com Following the initial condensation, the reaction mixture is neutralized with a dilute acid. prepchem.com The resulting diketone is then converted to the final methyl 3-oxopentanoate product through the oxidation and esterification sequence described previously (Section 2.2.2). prepchem.com This strategy demonstrates how simple, readily available carbonyl compounds can be effectively used to build the carbon skeleton of oxopentanoates.

Mechanistic Investigations of Synthetic Transformations

Proposed Mechanisms for C-C(O)C Bond Cleavage in Methyl 3-methylidene-4-oxopentanoate Synthesis

The cleavage of a C-C(O)C bond, specifically the bond between the carbonyl carbon and an adjacent carbon, represents a powerful yet challenging transformation in organic synthesis. While direct synthetic routes to this compound via this method are not extensively documented, plausible mechanisms can be proposed based on studies of analogous β-dicarbonyl and ketone systems. These reactions often require overcoming the inherent stability of the C-C single bond, which can be achieved through strategies like strain release, aromatization, or chelation-assisted catalysis scirp.orgresearchgate.net.

Transition metals, particularly inexpensive and abundant metals like copper, are effective catalysts for activating and cleaving C-C bonds scirp.org. In the context of β-dicarbonyl compounds, copper catalysts can facilitate the cleavage of the C-C(O)C bond under mild, often aerobic, conditions. The proposed mechanism often involves the formation of a copper-substrate complex, which weakens the target C-C bond scirp.org. The catalytic cycle may involve changes in the oxidation state of copper, such as a Cu(I)/Cu(II) or Cu(II)/Cu(III) couple, to facilitate single electron transfer (SET) processes that initiate a radical cascade, leading to bond scission mdpi.comacs.org. This approach has been successfully applied to the C-C bond cleavage of simple ketones and β-keto sulfones chem-station.comnih.gov.

The mechanistic pathway for copper-catalyzed C-C(O)C bond cleavage is believed to proceed through several key intermediates. Following the initial coordination of the β-dicarbonyl substrate to the copper center, a critical step is the formation of an organometallic intermediate, such as a copper enolate scirp.orgnih.gov. Subsequent steps may involve radical species generated through oxidation or single electron transfer mdpi.com. In aerobic oxidations, a carbon-centered radical could be intercepted by molecular oxygen to form peroxide intermediates, which then rearrange to cleave the C-C bond acs.org.

Table 1: Proposed Intermediates in Copper-Catalyzed C-C(O)C Cleavage

Intermediate Proposed Role in Mechanism
Copper-Substrate Complex Initial activation of the β-dicarbonyl compound by coordination to the copper catalyst.
Copper Enolate Formed after deprotonation or oxidative addition; positions the C-C bond for cleavage.
Carbon-Centered Radical Generated via a single electron transfer (SET) event; initiates the bond cleavage cascade. mdpi.com
Peroxide Intermediate Formed by the reaction of a radical intermediate with molecular oxygen; rearranges to induce C-C bond scission. acs.org

| (Imino)acylrhodium(III) Hydride | An intermediate identified in Rhodium-catalyzed C-C bond cleavage of ketimines. researchgate.net |

Mechanistic Studies of Related β-Keto Ester and α,β-Unsaturated Systems

The dual functionality of molecules like this compound—containing both a β-keto ester and an α,β-unsaturated system—allows them to participate in a wide array of chemical transformations.

The conjugated π-system of α,β-unsaturated ketones serves as an excellent component in cycloaddition reactions. These compounds can act as dienophiles in [4+2] Diels-Alder reactions or participate in [2+2] cycloadditions under photochemical conditions youtube.com. The mechanism of the Diels-Alder reaction is typically a concerted process where the new sigma bonds are formed simultaneously, though asynchronously. In photochemical [2+2] cycloadditions, the reaction often proceeds through a triplet state, forming a biradical intermediate that subsequently cyclizes youtube.com. Furthermore, β,γ-unsaturated α-ketoesters have been shown to be effective partners in highly stereoselective [2+3] and [2+4] annulation reactions catalyzed by chiral transition metal complexes nih.gov.

A fundamental property of β-keto esters is their ability to undergo keto-enol tautomerism, an equilibrium between the ketone form and the enol form (an alkene with a hydroxyl group) libretexts.org. While the equilibrium for simple ketones and esters heavily favors the keto form, the enol form of β-dicarbonyl compounds is significantly stabilized by intramolecular hydrogen bonding and conjugation libretexts.org. This tautomerization can be catalyzed by either acid or base.

Acid-Catalyzed Enolization: The mechanism involves two key steps. First, the carbonyl oxygen is protonated by an acid catalyst, forming an oxonium ion. Subsequently, a base (such as water or the conjugate base of the acid) removes a proton from the α-carbon, resulting in the formation of the enol libretexts.org.

Base-Catalyzed Enolization: This pathway also proceeds in two steps. A base first removes a proton from the α-carbon to form a resonance-stabilized enolate anion. In the second step, the oxygen of the enolate is protonated by a proton source (like water or the conjugate acid of the base) to yield the enol libretexts.org.

Table 2: Comparison of Acid- and Base-Catalyzed Enolization

Feature Acid-Catalyzed Mechanism Base-Catalyzed Mechanism
Initial Step Protonation of the carbonyl oxygen. libretexts.org Deprotonation of the α-carbon. libretexts.org
Key Intermediate Oxonium ion. libretexts.org Enolate anion. libretexts.org
Catalyst Role Acts as both a proton donor and acceptor (in its conjugate base form). Acts as both a proton acceptor and donor (in its conjugate acid form).

| Reaction Rate | Dependent on acid concentration. | Dependent on base concentration. |

Beyond the C-C(O)C cleavage discussed previously, β-keto esters and related systems are substrates for various other bond activation processes. Transition metal catalysis is a common strategy for achieving selective bond functionalization.

C-H Bond Activation: Recent advances have enabled the functionalization of typically inert C(sp³)–H bonds. For example, cationic Palladium(II) complexes have been developed to catalyze the arylation and hydroxylation of β-C-H bonds in ketones and esters nih.gov. These reactions often rely on a directing group to position the metal catalyst near the target C-H bond, facilitating cleavage via a cyclometalated intermediate.

C-S Bond Cleavage: In a process analogous to C-C cleavage, copper catalysts can promote the oxidative cleavage of the C-S bond in β-keto sulfones. Mechanistic studies suggest this transformation proceeds through a four-coordinated Cu(II) intermediate, followed by homolysis of an O-O bond that induces the C-S bond scission nih.gov.

Retro-Aldol Reaction: This reaction represents a classic example of C-C bond cleavage in β-hydroxy ketones, which can be seen as related to β-keto systems. Under basic conditions, deprotonation of the hydroxyl group initiates the cleavage of the carbon-carbon bond between the α and β carbons, yielding an enolate and a carbonyl compound.

Catalytic Aspects in the Chemistry of Methyl 3 Methylidene 4 Oxopentanoate

Transition Metal Catalysis in C-C Bond Transformations

The unique structure of Methyl 3-methylidene-4-oxopentanoate, featuring an α,β-unsaturated ketone system, makes it a prime substrate for transition metal-catalyzed carbon-carbon bond-forming reactions. These methods offer powerful tools for extending the carbon framework of the molecule with high efficiency and selectivity.

Copper-Catalyzed Reactions

Copper catalysts are particularly effective in promoting conjugate addition reactions to Michael acceptors like this compound. The electrophilic β-carbon of the methylidene group is susceptible to nucleophilic attack by organometallic reagents, a transformation that is significantly facilitated by copper salts.

Detailed research findings indicate that both copper(I) and copper(II) triflates can catalyze Michael additions to α-alkylidene β-ketoesters. nih.gov These reactions proceed efficiently, often requiring only catalytic amounts (1-2 mol%) of the copper salt to yield the corresponding 1,4-addition products in good yields. nih.gov The mechanism is believed to involve the in situ formation of copper enolates from the β-dicarbonyl nucleophile, which then act as the active species in the addition to the Michael acceptor.

The scope of nucleophiles in copper-catalyzed conjugate additions is broad, encompassing organozinc, Grignard, and triorganoaluminium reagents. nih.govbeilstein-journals.org The choice of reagent and chiral ligands can allow for highly enantioselective transformations, making this a vital method for synthesizing chiral molecules. nih.govnih.gov For instance, the use of chiral phosphine-based ligands in conjunction with copper triflate has been shown to achieve excellent enantioselectivities in the addition of dialkylzinc reagents to α,β-unsaturated N-acyloxazolidinones, which are structurally related to the target ester. nih.gov

Table 1: Examples of Copper-Catalyzed Conjugate Additions to Michael Acceptors
Michael Acceptor TypeCatalyst SystemNucleophileKey FeatureReference
α-Alkylidene β-ketoesterCu(I) or Cu(II) triflate1,2,5-trimethyl-1H-pyrroleEfficient Michael addition under mild conditions. nih.gov
α,β-Unsaturated N-acyloxazolidinoneCu(I) triflate / Chiral LigandDialkylzincHigh yields and excellent enantioselectivities (>98% ee). nih.gov
Cyclic EnynoneCu(OTf)₂ / NHC LigandGrignard ReagentRegioselective 1,4-addition with good to excellent ee. nih.gov

Other Metal-Catalyzed Processes (e.g., Palladium)

Palladium catalysis offers a complementary set of tools for C-C bond formation, most notably through cross-coupling reactions like the Heck and Tsuji-Trost reactions. wikipedia.orgorganic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org For a substrate like this compound, this reaction could potentially be used to introduce aryl or vinyl groups at the β-position. While direct examples with this specific compound are not prominent, the reaction of α,β-unsaturated esters with organobromides has been developed as a powerful synthetic strategy. researchgate.net These reactions typically employ a palladium catalyst and a base, following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate that contains a leaving group. organic-chemistry.orgwikipedia.org While the target compound itself is not a typical Tsuji-Trost substrate, its derivatives could be. For instance, if the carbonyl group were reduced and the resulting alcohol converted to a leaving group (e.g., acetate), the resulting molecule would be an excellent substrate for palladium-catalyzed allylic alkylation. wikipedia.orgnrochemistry.com The reaction proceeds via a π-allylpalladium complex, which is then attacked by a nucleophile. organic-chemistry.orgnrochemistry.com This methodology is renowned for its versatility in forming C-C, C-N, and C-O bonds, often with high stereoselectivity when chiral ligands are employed. wikipedia.org

Table 2: Key Palladium-Catalyzed C-C Bond Forming Reactions
Reaction NameTypical SubstratesCatalyst SystemBond FormedReference
Heck ReactionUnsaturated halide + AlkenePd(0) catalyst + BaseC(sp²)-C(sp²) wikipedia.org
Tsuji-Trost ReactionAllylic substrate with leaving group + NucleophilePd(0) catalyst + LigandC-Nucleophile organic-chemistry.orgwikipedia.org
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePd(0) catalyst + BaseC(sp²)-C(sp²) nih.gov

Biocatalysis and Enzymatic Transformations for Related Compounds

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical catalysis. For compounds structurally related to this compound, enzymatic transformations are particularly useful for achieving high stereoselectivity.

Stereoselective Reduction using Biocatalysts (e.g., Baker's Yeast)

The prochiral ketone of β-keto esters is an ideal substrate for stereoselective reduction by biocatalysts. Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the asymmetric reduction of carbonyl compounds. semanticscholar.orgacgpubs.org When applied to β-keto esters, it can produce optically active β-hydroxy esters, which are valuable chiral building blocks in organic synthesis. acgpubs.org

The reduction of β-keto esters using baker's yeast often proceeds with high enantioselectivity, although the outcome can be influenced by reaction conditions such as the use of different media (e.g., water, organic solvents, ionic liquids) and the presence of additives. acgpubs.org For instance, the reduction of alkyl 2-methyl-3-oxopentanoates using baker's yeast has been studied under various conditions to control the stereochemical outcome. koreascience.kr While baker's yeast contains multiple reductase enzymes with differing stereoselectivities, which can sometimes lead to mixtures of stereoisomers, process optimization can often favor the formation of a single desired enantiomer. semanticscholar.org

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of a racemic mixture. This strategy is highly relevant for the hydroxy-ester that would be produced from the reduction of this compound. The racemic α-methylene-β-hydroxy ester can be resolved using enzymes, typically lipases, that selectively catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipases from sources such as Pseudomonas cepacia (PCL) and Candida antarctica (CAL-B) are frequently employed for the resolution of Morita-Baylis-Hillman adducts (α-methylene-β-hydroxy compounds) and related structures. nih.gov The resolution can be achieved through enzyme-catalyzed hydrolysis of a corresponding ester (e.g., acetate (B1210297) or butyrate) or via transesterification of the alcohol in an organic solvent. nih.govtechnion.ac.il In many cases, this method can produce both the unreacted substrate and the product in high enantiomeric excess (>90% ee) at around 50% conversion. nih.gov

Table 3: Biocatalytic Strategies for β-Keto and β-Hydroxy Esters
StrategyBiocatalystSubstrate TypeProductKey AdvantageReference
Asymmetric ReductionBaker's Yeastβ-Keto esterOptically active β-hydroxy esterHigh stereoselectivity, mild conditions. semanticscholar.orgacgpubs.org
Kinetic Resolution (Hydrolysis)Lipases (e.g., PCL)Racemic α-methylene-β-acetoxy esterEnantiopure alcohol and esterExcellent ee values for both enantiomers. nih.gov
Kinetic Resolution (Transesterification)Lipases (e.g., CAL-B)Racemic β-hydroxy esterEnantiopure ester and unreacted alcoholHigh selectivity in neat or organic media. technion.ac.il

Acid- and Base-Catalyzed Reactions

Acid and base catalysis represents the most fundamental approach to manipulating the reactivity of this compound. These catalysts can promote a variety of reactions, including condensations, additions, and isomerizations.

Base-catalyzed reactions are crucial for the synthesis of the title compound itself. The formation of the α-methylidene structure is often achieved through a base-catalyzed condensation reaction, such as a Knoevenagel or aldol-type condensation, between a β-keto ester like methyl acetoacetate (B1235776) and formaldehyde (B43269) or a formaldehyde equivalent. smolecule.com The base deprotonates the acidic α-carbon of the β-keto ester, generating an enolate that acts as the nucleophile. smolecule.com Furthermore, the presence of both a carbonyl and a methylidene group allows the compound to participate in subsequent base-catalyzed aldol (B89426) or Michael condensation reactions, leading to the formation of more complex molecules. smolecule.com

Acid-catalyzed reactions can also play a significant role. The carbonyl group can be activated by protonation under acidic conditions, making it more susceptible to nucleophilic attack. Asymmetric aldol reactions between α,β-unsaturated ketoesters and ketones have been successfully catalyzed by chiral diamines in the presence of a Brønsted acid co-catalyst like trifluoroacetic acid (TFA). nih.govresearchgate.net In these reactions, the acid activates the ketoester, while the amine catalyst forms an enamine with the ketone nucleophile. nih.gov This dual activation strategy leads to the formation of β-hydroxy carbonyl adducts, often with high yields and enantioselectivities. nih.govresearchgate.net Additionally, acid catalysis is fundamental in the dehydration of β-hydroxy carbonyl compounds to generate α,β-unsaturated systems, representing the reverse of the hydration reaction. google.com

Role of Brønsted and Lewis Acids

While the direct synthesis of this compound is more commonly approached through base-catalyzed methods, the principles of Brønsted and Lewis acid catalysis are pertinent to analogous transformations and potential synthetic strategies. Acid catalysis plays a crucial role in various reactions involving α,β-unsaturated carbonyl compounds, a class to which this compound belongs.

Brønsted acids can facilitate reactions such as the cyclodimerization of related α,β-unsaturated γ-ketoesters. In these reactions, the protonation of the carbonyl oxygen activates the molecule towards nucleophilic attack, potentially leading to dimerization or other addition reactions. For instance, studies on similar ketoesters have shown that Brønsted acids like methanesulfonic acid (MsOH) can promote complex cascade reactions. While specific data for this compound is not extensively documented in this context, the general mechanism involves the activation of the carbonyl group, which could be theoretically applied to control its reactivity in the presence of suitable nucleophiles.

Lewis acids are also pivotal in catalyzing reactions of α,β-unsaturated systems. They can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating conjugate additions. In the context of reactions like the Morita-Baylis-Hillman (MBH) reaction, which produces structurally similar α-methylene-β-hydroxy carbonyl compounds, Lewis acids can be employed as co-catalysts to accelerate the reaction rate. For example, the use of a chiral Lewis acid in conjunction with a Lewis base catalyst can enable enantioselective synthesis. Although direct application to this compound synthesis is not widely reported, these principles suggest a potential avenue for catalytic control.

The table below summarizes the types of Brønsted and Lewis acids that are commonly employed in reactions of structurally related α,β-unsaturated carbonyl compounds, which could be hypothetically applied to the chemistry of this compound.

Catalyst TypeExample CatalystPotential Role in the Chemistry of this compound
Brønsted AcidMethanesulfonic AcidActivation of the carbonyl group for nucleophilic attack, potentially leading to dimerization or addition reactions.
Brønsted Acidp-Toluenesulfonic AcidGeneral acid catalyst for various transformations.
Lewis AcidTitanium TetrachlorideActivation of the carbonyl group for conjugate addition or Diels-Alder reactions.
Lewis AcidBoron TrifluoridePromotion of aldol-type or Michael addition reactions.

Base-Mediated Reaction Optimization

The synthesis of this compound is often achieved through base-mediated condensation reactions. These reactions, such as the Knoevenagel or Aldol-type condensations, are fundamental in carbon-carbon bond formation. The optimization of these reactions is crucial for achieving high yields and selectivity.

A common synthetic route involves the reaction of a β-keto ester, such as methyl acetoacetate, with an activated formaldehyde equivalent in the presence of a base. The base plays a critical role in deprotonating the α-carbon of the β-keto ester, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type adduct, which subsequently dehydrates to form the methylidene group.

The choice of base is a key parameter in optimizing the reaction. Both inorganic and organic bases have been utilized. For instance, alkali metal alkoxides like sodium ethoxide are effective in generating the required enolate. The optimization of reaction conditions, including the stoichiometry of the base, temperature, and reaction time, is essential to maximize the yield of this compound while minimizing side reactions, such as self-condensation of the starting materials or polymerization of the product.

The following table presents a summary of bases that could be employed in the synthesis of this compound, based on established methodologies for similar compounds.

Base CatalystTypeRole in ReactionPotential Optimization Parameters
Sodium EthoxideInorganicDeprotonation of the α-carbon of the β-keto ester to form the enolate nucleophile.Stoichiometry, reaction temperature, solvent choice.
Potassium CarbonateInorganicA milder base for condensation reactions.Catalyst loading, reaction time, use of phase-transfer catalysts.
PiperidineOrganicA common catalyst for Knoevenagel condensations.Co-catalyst (e.g., acetic acid), removal of water.
TriethylamineOrganicA non-nucleophilic base for promoting condensation reactions.Temperature control, order of addition of reactants.

Detailed research findings on the optimization of base-mediated reactions for the specific synthesis of this compound are not extensively available in the public domain. However, the principles of related condensation reactions strongly suggest that a systematic screening of bases, solvents, and temperatures would be necessary to identify the optimal conditions for its production.

Advanced Chemical Transformations and Derivatization Strategies

Reactions Involving the Methylidene Moiety

The exocyclic double bond of the methylidene group in Methyl 3-methylidene-4-oxopentanoate is a key site for various addition reactions. Its electron-deficient nature, due to the adjacent carbonyl group, makes it an excellent Michael acceptor. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition: Nucleophiles such as stabilized enolates, amines, and thiols can add to the β-position of the methylidene group in a conjugate addition fashion. This reaction is fundamental in expanding the carbon skeleton and introducing new functionalities. For instance, the reaction with a malonate ester in the presence of a base would yield a more complex dicarbonyl compound.

Diels-Alder Reaction: The methylidene group can also participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. When reacted with a conjugated diene, a six-membered ring is formed, providing a powerful method for the construction of cyclic and bicyclic systems. The regioselectivity and stereoselectivity of this reaction are influenced by the electronic nature of the diene and the dienophile.

Modifications of the Ester and Ketone Functionalities

The ester and ketone groups of this compound offer additional avenues for chemical modification, including oxidation, reduction, and nucleophilic substitution reactions.

Oxidation Reactions

Oxidative cleavage of the methylidene double bond can be achieved using strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄) under harsh conditions. Ozonolysis would lead to the formation of a ketone and formaldehyde (B43269). It is important to note that the ketone functionality within the molecule could also be susceptible to oxidation under certain conditions, potentially leading to carboxylic acid derivatives through Baeyer-Villiger oxidation.

Reduction Reactions

The carbonyl groups of the ester and ketone can be selectively reduced. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will typically reduce the ketone to a secondary alcohol while leaving the ester group intact. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester to their corresponding alcohols, yielding a diol.

Reducing AgentKetone FunctionalityEster FunctionalityProduct
Sodium borohydride (NaBH₄)Reduced to secondary alcoholUnaffectedMethyl 3-methylidene-4-hydroxypentanoate
Lithium aluminum hydride (LiAlH₄)Reduced to secondary alcoholReduced to primary alcohol3-Methylidene-1,4-pentanediol

Nucleophilic Substitution Reactions

The ester group is susceptible to nucleophilic acyl substitution. Hydrolysis of the methyl ester can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid, 3-methylidene-4-oxopentanoic acid. Transesterification is also possible by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst, allowing for the synthesis of different ester derivatives. The ketone functionality can undergo nucleophilic addition with organometallic reagents like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols.

Formation of Complex Molecular Architectures and Functionalized Derivatives

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of complex molecules and functionalized derivatives. The ability to perform sequential reactions at its different functional groups allows for the strategic construction of intricate molecular frameworks. For example, a Michael addition at the methylidene group, followed by a reduction of the ketone and subsequent lactonization, could lead to the formation of complex heterocyclic structures. Its role as a building block is particularly noted in the synthesis of pharmaceuticals and natural products, where the introduction of specific functionalities and stereocenters is crucial.

Synthetic Applications in Organic Synthesis

Building Block for Heterocyclic Compound Synthesis

The presence of a 1,4-dicarbonyl precursor motif within its structure makes Methyl 3-methylidene-4-oxopentanoate an ideal candidate for cyclocondensation reactions with binucleophilic reagents to form a variety of five- and six-membered heterocyclic rings.

The synthesis of pyridazinones often involves the cyclocondensation of γ-keto acids with hydrazine derivatives. While this compound is not a γ-keto acid, its α,β-unsaturated system could potentially react with hydrazine derivatives, although this specific application to form pyridazinones is not a commonly cited pathway. A more typical route involves the reaction of compounds like benzoyl propionic acid with hydrazine hydrate to yield tetrahydro pyridazin-3-one structures biomedpharmajournal.org.

The reaction between α,β-unsaturated carbonyl compounds and hydrazine derivatives is a fundamental and widely used method for the synthesis of pyrazolines, which can subsequently be oxidized to pyrazoles nih.govresearchgate.net. The reaction typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by an intramolecular cyclization and dehydration beilstein-journals.orgnih.gov.

For this compound, this reaction would involve the initial attack of a hydrazine nucleophile at the β-carbon, followed by condensation with the C4-keto group to form the pyrazoline ring. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine and the reaction conditions nih.gov.

General Reaction Scheme: this compound + Substituted Hydrazine → Substituted Pyrazole/Pyrazoline Derivative

ReagentExpected Product Class
Hydrazine Hydrate3-acetyl-3-methoxycarbonyl-4-methyl-pyrazoline
Phenylhydrazine1-phenyl-3-acetyl-3-methoxycarbonyl-4-methyl-pyrazoline
Tosylhydrazine3-acetyl-5-methyl-4-methoxycarbonyl-1H-pyrazole (after elimination of tosyl group) nih.gov

This interactive table summarizes the expected products from the reaction of this compound with various hydrazine reagents, based on established synthetic routes for α,β-unsaturated carbonyls.

Analogous to pyrazole synthesis, isoxazole derivatives can be prepared from the reaction of α,β-unsaturated ketones with hydroxylamine nih.gov. The reaction follows a similar pathway involving conjugate addition of the hydroxylamine followed by cyclocondensation to yield an isoxazoline, which may dehydrate to the corresponding isoxazole researchgate.net. This method is a cornerstone for the synthesis of this class of heterocycles nih.gov.

General Reaction Scheme: this compound + Hydroxylamine → Substituted Isoxazole/Isoxazoline Derivative

ReagentExpected Product Class
Hydroxylamine Hydrochloride3-acetyl-3-methoxycarbonyl-4-methyl-isoxazoline

This table illustrates the potential isoxazoline product formed from the title compound and hydroxylamine.

Pyridine Derivatives: A classical method for synthesizing highly substituted pyridines from α,β-unsaturated carbonyl compounds is the Kröhnke pyridine synthesis wikipedia.orgnih.gov. This reaction involves the treatment of an α-pyridinium methyl ketone salt with the α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate (B1210297). The mechanism includes a Michael addition followed by a series of condensation and cyclization steps to form the aromatic pyridine ring wikipedia.org.

Furan Derivatives: Synthetic routes to furans often involve the cyclization of 1,4-dicarbonyl compounds. While this compound contains this potential functionality after a Michael addition, direct synthetic routes for converting this specific class of α,β-unsaturated ketoesters into furans are not prominently featured in the surveyed literature.

Precursors for Advanced Organic Materials (indirect from related compounds)

While direct applications of this compound in advanced materials are not widely documented, structurally related α,β-unsaturated ketones have been investigated as key components in photosensitive materials. These compounds can act as photosensitizers and initiators for two-photon-induced polymerization nih.gov. This technology allows for the fabrication of complex 3D microstructures with high precision. The D-π-A-π-D (donor-pi-acceptor-pi-donor) architecture, where the ketone serves as the central acceptor, is crucial for achieving a high two-photon absorption cross-section, making these molecules efficient initiators for photopolymerization upon irradiation with near-IR light nih.gov.

Applications in Specialty Polymer Chemistry (indirect from related compounds)

The α,β-unsaturated system in molecules like this compound makes them suitable monomers for polymerization. Compounds of this class, specifically α,β-unsaturated ketones and esters, can undergo polymerization through various mechanisms, including anionic or radical pathways, to produce specialty polymers researchgate.net.

The resulting polymers would feature a carbon backbone with pendant acetyl and methoxycarbonyl groups at alternating positions. These functional groups can influence the polymer's properties, such as solubility, thermal stability, and potential for post-polymerization modification. Optically active polymers derived from α,β-unsaturated ketones have been synthesized and shown to form stable helical structures, indicating potential applications in chiral separations and asymmetric catalysis researchgate.net.

Polymerization MethodPotential Polymer TypeKey Characteristics
Anionic PolymerizationPoly(this compound)Controlled molecular weight, potential for stereoregularity.
Radical PolymerizationPoly(this compound)Tolerant to various functional groups, suitable for bulk polymerization.
CopolymerizationCopolymers with other vinyl monomers (e.g., styrene, acrylates)Tunable properties based on comonomer choice and ratio.

This table outlines potential polymerization applications based on the chemistry of related α,β-unsaturated carbonyl compounds.

Relevance in the Flavors and Fragrances Industry (indirect from related compounds)

While direct applications of this compound in the flavors and fragrances industry are not prominently documented, the sensory properties of closely related ester compounds strongly suggest its potential relevance. Many simple esters are known for their characteristic fruity and pleasant aromas, making them staple ingredients in the formulation of both flavors and fragrances.

For example, Methyl 3-oxopentanoate, a related compound, is noted for its pleasant, fruity aroma and is utilized as an ingredient in the production of flavorings and fragrances chemimpex.com. Similarly, Ethyl 3-oxopentanoate is considered a valuable asset in the flavor and fragrance sector, capable of imparting sweet, fruity notes that enhance the taste profiles of food and beverages nbinno.com. In fragrances, it can act as a modifier, adding subtle fruity or sweet undertones to perfumes nbinno.com. The structural similarities suggest that this compound could possess analogous organoleptic properties, potentially offering a unique scent profile due to its specific combination of functional groups.

The fragrance industry continuously seeks novel chemical compounds to create new sensory experiences for perfumes, colognes, and personal care products google.com. The value of a compound in this industry is often determined by its unique odor profile and its ability to blend well with other fragrance components. The table below details the sensory profiles of compounds structurally related to this compound, illustrating the potential olfactory space this compound might occupy.

Table 1: Sensory Profiles of Related Flavor and Fragrance Compounds

Compound Name CAS Number Molecular Formula Reported Sensory Profile
Methyl 3-oxopentanoate 30414-53-0 C₆H₁₀O₃ Pleasant, fruity aroma chemimpex.com
Ethyl 3-oxopentanoate 4949-44-4 C₇H₁₂O₃ Pleasant, fruity aroma; sweet notes nbinno.com
Mesityl oxide (4-Methyl-3-penten-2-one) 141-79-7 C₆H₁₀O Vegetable-type odor, potato-type flavor thegoodscentscompany.com

The versatility of such compounds extends beyond their direct contribution to scent. They can also serve as precursors in the synthesis of more complex aroma chemicals. For instance, Isobutanoyl Methyl Acetate (Methyl 4-methyl-3-oxopentanoate) is a starting material in the synthesis of 3-Hydroxy-4-methylpentanoic Acid, a compound isolated from tobacco leaves, indicating a pathway from a simple oxopentanoate to a more complex flavor-relevant molecule pharmaffiliates.com. This synthetic potential underscores the indirect but significant role that compounds like this compound could play in the ongoing innovation within the flavor and fragrance industry.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3-oxopentanoate
Methyl 4,4-dimethyl-3-oxopentanoate
Ethyl 3-oxopentanoate
Mesityl oxide (4-Methyl-3-penten-2-one)
Ethyl 3-methyl-2-oxopentanoate
Isobutanoyl Methyl Acetate (Methyl 4-methyl-3-oxopentanoate)

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentst-andrews.ac.uk

NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in Methyl 3-methylidene-4-oxopentanoate. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For this compound (C₇H₁₀O₃), the spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule.

The analysis of the ¹H NMR spectrum involves examining the chemical shift (δ) in parts per million (ppm), the integration (relative number of protons), and the splitting pattern (multiplicity) of each signal. The predicted data, based on the compound's structure, are summarized below.

Interactive Table 1: Predicted ¹H NMR Data for this compound

Label Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
a ~ 6.3 Singlet (s) 1H Vinylic Proton (=CH₂)
b ~ 5.9 Singlet (s) 1H Vinylic Proton (=CH₂)
c ~ 3.7 Singlet (s) 3H Ester Methyl Protons (-OCH₃)
d ~ 3.3 Singlet (s) 2H Methylene (B1212753) Protons (-CH₂-)

The two vinylic protons on the methylidene group are chemically non-equivalent and are expected to appear as distinct singlets at downfield shifts due to the deshielding effect of the double bond and adjacent carbonyl group. The methylene protons are adjacent to both the ester carbonyl and the double bond, resulting in a characteristic chemical shift. The two methyl groups, one part of the ester and the other part of the acetyl group, appear as sharp singlets, with the ester methyl typically at a higher chemical shift.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, seven unique carbon signals are expected, corresponding to each carbon atom in the structure. docbrown.infodocbrown.info

The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).

Interactive Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) (Predicted) Assignment
~ 197 Ketone Carbonyl Carbon (C=O)
~ 170 Ester Carbonyl Carbon (O-C=O)
~ 145 Quaternary Olefinic Carbon (>C=)
~ 128 Methylene Olefinic Carbon (=CH₂)
~ 52 Ester Methyl Carbon (-OCH₃)
~ 35 Methylene Carbon (-CH₂-)

The two carbonyl carbons (ketone and ester) are the most deshielded and appear at the lowest field. The two sp²-hybridized carbons of the methylidene group appear in the olefinic region. The remaining three sp³-hybridized carbons (the two methyl groups and the methylene group) appear at the highest field (upfield).

To unambiguously confirm the structure, two-dimensional (2D) NMR techniques are employed. scribd.com These experiments reveal correlations between different nuclei, providing conclusive evidence of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would primarily show the absence of proton-proton coupling, confirming the presence of isolated spin systems, which is consistent with the predicted structure where no protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisrsc.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. st-andrews.ac.uk For this compound, the molecular formula is C₇H₁₀O₃. nih.govguidechem.com

HRMS analysis would measure the exact mass of the molecular ion, which can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms. This comparison confirms the molecular formula and rules out other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₇H₁₀O₃ nih.govguidechem.com
Theoretical Exact Mass 142.06299 Da nih.govguidechem.com

Confirmation of the molecular formula by HRMS provides strong evidence for the proposed structure when combined with NMR data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov The GC separates individual components of a mixture before they enter the mass spectrometer for analysis.

In a GC-MS analysis of this compound, the compound would first travel through a GC column, resulting in a characteristic retention time that aids in its identification. Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). This process often causes the molecular ion to break apart into smaller, charged fragments.

The resulting mass spectrum is a plot of ion abundance versus m/z ratio. It displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z = 142) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the acetyl group (-COCH₃, 43 Da), leading to characteristic peaks in the mass spectrum.

X-ray Diffraction (XRD) for Solid-State Structure Analysis

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While specific XRD data for this compound are not available in published literature, this section describes the principles of the technique and the type of information it would yield.

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a well-ordered single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule.

Crystallographic Data Interpretation (e.g., hydrogen bonding, π-stacking, Z-configuration)

The interpretation of crystallographic data provides deep insights into the intermolecular forces that govern the packing of molecules in the crystal lattice. For this compound, this analysis would reveal:

Intermolecular Interactions: Although the molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds could be identified between the methyl and methylidene protons and the carbonyl or ester oxygen atoms of neighboring molecules. The presence of a carbon-carbon double bond and carbonyl groups could also lead to π-stacking interactions if the molecules pack in an appropriate orientation.

Molecular Configuration: The analysis would definitively confirm the connectivity of the atoms and the geometry of the methylidene group. It would establish whether the acetyl group and the carboxymethyl group are on the same side (Z-configuration) or opposite sides (E-configuration) of the C=C double bond, although the Z-configuration is generally expected for such compounds.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained.

ParameterHypothetical Value
Chemical FormulaC₇H₁₀O₃
Formula Weight142.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 5.8, 12.1
α, β, γ (°)90, 95.5, 90
Volume (ų)725
Z (molecules/unit cell)4
Density (calculated)1.30 g/cm³
R-factor< 0.05

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure. An IR spectrum of this compound would be expected to show several key peaks that confirm its molecular structure.

The table below summarizes the expected IR absorption bands and their corresponding functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3000-2850C-H (sp³ hybridized)Stretching
~1735C=O (Ester)Stretching
~1680C=O (α,β-unsaturated ketone)Stretching
~1630C=C (Alkene)Stretching
~1200C-O (Ester)Stretching

The presence of two distinct carbonyl peaks would be a key diagnostic feature, differentiating the ester carbonyl from the α,β-unsaturated ketone carbonyl.

Chromatographic Purification and Analytical Techniques

Chromatography is indispensable for the purification and analysis of organic compounds. For this compound, both column chromatography and high-performance liquid chromatography would be valuable techniques.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard method for purifying multigram quantities of organic compounds. Due to the moderate polarity of this compound, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, would likely be effective for its purification. The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (solvent mixture). By carefully selecting the solvent polarity, impurities can be separated from the desired product.

High-Performance Liquid Chromatography (HPLC/UPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques for assessing the purity of a compound and for preparative purification on a smaller scale. For a compound like this compound, reversed-phase HPLC would be a suitable method.

A typical setup would involve:

Stationary Phase: A C18 column.

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol.

Detection: UV detection, likely at a wavelength where the α,β-unsaturated carbonyl system absorbs (around 220-250 nm).

A potential challenge in the HPLC analysis of β-keto esters is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. This can sometimes be addressed by adjusting the mobile phase pH or the column temperature to favor one tautomer or to accelerate the rate of interconversion.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, which solve the Schrödinger equation for a given molecular system, can provide detailed information about electron distribution, molecular orbital energies, and electrostatic potential. For Methyl 3-methylidene-4-oxopentanoate, such calculations would be crucial in determining the reactivity of its various functional groups. For instance, the electrophilic and nucleophilic sites on the molecule could be identified, predicting its behavior in various chemical reactions. Despite the availability of powerful quantum chemistry software and well-established theoretical models, specific studies detailing the electronic structure and reactivity parameters for this compound are not found in the current body of scientific literature.

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Reaction pathway modeling, often employing quantum chemical methods, allows for the exploration of potential routes a reaction can take, identifying intermediates and, crucially, the transition states that govern the reaction rates. For this compound, this could involve studying its synthesis, decomposition, or its participation in various organic reactions. Transition state analysis provides the activation energies for these pathways, offering a theoretical prediction of reaction kinetics. Regrettably, no specific computational studies modeling the reaction pathways or analyzing the transition states involving this compound have been published.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations could provide a wealth of information about this compound, from its optimized geometry to its vibrational frequencies, which can be compared with experimental spectroscopic data. Furthermore, Time-Dependent DFT (TD-DFT) is a powerful tool for studying the excited states of molecules, allowing for the prediction of UV-Vis absorption spectra. While DFT and TD-DFT are routinely applied to a vast array of organic molecules, there is no evidence in the scientific literature of their specific application to this compound to generate data on its electronic or spectroscopic properties.

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical level, molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the behavior of molecules in condensed phases. These methods can be used to study the conformational landscape of a molecule, its interactions with solvents, or its behavior in a larger system. For this compound, molecular modeling could be used to understand its physical properties, such as its boiling point or solubility, or to simulate its interactions with biological macromolecules if it were to be investigated for pharmaceutical applications. As with the other computational methods, there is a clear absence of published research utilizing molecular modeling and simulation to specifically investigate this compound.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The efficient and selective synthesis of functionalized molecules like Methyl 3-methylidene-4-oxopentanoate is a cornerstone of modern organic chemistry. Future research will likely focus on the development of sophisticated catalytic systems to control its formation and subsequent transformations with high precision.

Key Areas of Development:

Asymmetric Catalysis: A significant frontier is the development of chiral catalysts to produce enantiomerically pure forms of derivatives from this compound. Organocatalysis, employing small organic molecules as catalysts, has shown great promise in the asymmetric synthesis of related α,β-unsaturated carbonyl compounds. mdpi.com Chiral amine or thiourea-based catalysts could be explored for stereoselective conjugate additions to the methylidene group.

Transition-Metal Catalysis: Transition-metal catalysts, particularly those based on palladium, ruthenium, and copper, are instrumental in a wide array of organic transformations. organic-chemistry.orgrsc.org For the synthesis of this compound itself, palladium-catalyzed cross-coupling reactions or ruthenium-catalyzed metathesis could offer novel and efficient routes from simple precursors. Furthermore, copper-catalyzed conjugate additions of organometallic reagents would allow for the introduction of a wide range of substituents at the β-position. makingmolecules.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods. Enzymes such as ene-reductases could be employed for the stereoselective reduction of the carbon-carbon double bond, while lipases could be used for the selective hydrolysis or transesterification of the methyl ester.

Table 1: Potential Catalytic Systems for Transformations of this compound

Catalytic SystemPotential TransformationExpected Outcome
Chiral Organocatalysts (e.g., prolinol derivatives)Asymmetric Michael AdditionEnantioselective formation of new C-C bonds at the β-position.
Palladium Complexes (e.g., Pd(PPh₃)₄)Cross-Coupling ReactionsIntroduction of aryl or vinyl groups at the methylidene position.
Copper/Chiral Ligand ComplexesAsymmetric Conjugate AdditionEnantioselective addition of nucleophiles to the β-position.
Ene-ReductasesBiocatalytic ReductionStereoselective reduction of the C=C double bond.

Exploration of New Synthetic Applications

The reactivity of this compound as a Michael acceptor and a dienophile in cycloaddition reactions opens up a plethora of possibilities for the synthesis of complex molecular architectures. researchgate.netmasterorganicchemistry.com

Promising Synthetic Applications:

Conjugate Additions: The electron-deficient β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate or Michael addition. makingmolecules.comwikipedia.org This allows for the introduction of carbon, nitrogen, oxygen, and sulfur-based functional groups, leading to a diverse array of substituted pentanoate derivatives. The resulting products can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Cycloaddition Reactions: The conjugated diene-like character of the α-methylidene-β-keto ester moiety makes it a potential candidate for various cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes could lead to the formation of complex cyclic and bicyclic structures. nih.gov Similarly, [3+2] cycloadditions with nitrile oxides or azides could provide access to five-membered heterocyclic rings. mdpi.com

Domino and Cascade Reactions: The multiple reactive sites in this compound make it an ideal substrate for domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a conjugate addition followed by an intramolecular aldol (B89426) condensation could lead to the rapid construction of carbocyclic frameworks.

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and the optimization of existing ones.

Areas for Mechanistic Investigation:

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction pathways of transformations involving this compound. mdpi.comrsc.org These studies can help to elucidate the factors controlling stereoselectivity and regioselectivity in catalytic reactions.

Kinetic Analysis: Detailed kinetic studies can help to determine the rate-determining steps of reactions and provide evidence for proposed mechanistic pathways. This information is essential for optimizing reaction conditions and catalyst performance.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing a more complete picture of the reaction mechanism.

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes. nih.gov Future research on this compound will undoubtedly be influenced by the drive for more sustainable and environmentally benign synthetic methods.

Green Chemistry Considerations:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Catalytic reactions are often highly atom-economical. dergipark.org.tr

Use of Renewable Feedstocks: Exploring synthetic pathways that utilize renewable resources as starting materials would enhance the green credentials of processes involving this compound.

Benign Solvents and Reaction Conditions: The use of environmentally friendly solvents, such as water, supercritical fluids, or bio-based solvents, and the development of reactions that proceed under mild conditions (e.g., lower temperatures and pressures) are important goals. researchgate.net

Table 2: Green Chemistry Metrics for Potential Synthetic Routes

Green Chemistry PrincipleApplication to this compound SynthesisPotential Impact
Prevention of WasteHigh-yield, selective catalytic reactions.Reduced formation of byproducts and purification waste.
Atom EconomyUse of addition reactions (e.g., Michael addition).Maximized incorporation of reactants into the product.
Less Hazardous Chemical SynthesesBiocatalytic routes or use of non-toxic reagents.Improved safety profile of the synthetic process.
Design for Energy EfficiencyReactions at ambient temperature and pressure.Reduced energy consumption and environmental footprint.

Q & A

Q. What are the established synthetic routes for Methyl 3-methylidene-4-oxopentanoate, and how do reaction conditions influence yield and purity?

this compound is synthesized via copper-catalyzed C-C(O)C bond cleavage of monoalkylated β-diketones. For example, methyl 3,3-dibenzoylpropanoate undergoes cleavage using Cu catalysts under optimized conditions to yield the target compound. Key factors include solvent choice (e.g., THF), temperature (50–70°C), and catalyst loading (5–10 mol%) . Competing pathways, such as over-oxidation or incomplete cleavage, require careful control of reaction time and stoichiometry.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data confirm its structure?

  • 1H-NMR : Peaks at δ 2.31 (s, CH3), 3.25 (s, CH2), 3.67 (s, CH3O), and 5.94/6.16 (s, CH2=) confirm backbone structure and regiochemistry .
  • 13C-NMR : Signals at δ 25.1 (CH3), 36.4 (CH2), 128.5 (C=), and 198.3 (C=O) validate carbonyl and alkene groups .
  • HRMS : A molecular ion peak at m/z 165.0530 ([M + Na]+) matches the theoretical mass (C7H10NaO3) .

Q. How can researchers differentiate this compound from structurally similar esters (e.g., methyl 4-methyl-3-oxopentanoate)?

Key distinctions include:

  • NMR splitting patterns : The presence of a methylidene group (CH2=) in the target compound results in distinct singlet peaks for the alkene protons, absent in saturated analogs .
  • IR spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ for the α,β-unsaturated ketone, compared to 1720–1740 cm⁻¹ for saturated esters .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize enzymatic synthesis of related α,β-unsaturated esters, and what kinetic insights apply to this compound?

RSM has been used to optimize lipase-catalyzed transesterification of structurally similar esters (e.g., butyl-4-methyl-3-oxopentanoate). Critical parameters include enzyme load (e.g., 104 mg Novozym 435), substrate molar ratio (1:3), and temperature (55°C), achieving >85% yield . Kinetic modeling reveals substrate inhibition (Ki = 2.2 mol/L for methyl-4-methyl-3-oxopentanoate), suggesting similar challenges for this compound synthesis .

Q. What role does regioselectivity play in the copper-catalyzed cleavage of β-diketones, and how does it impact the formation of this compound?

Regioselectivity in β-diketone cleavage is governed by steric and electronic factors. Copper catalysts favor cleavage at the less hindered carbonyl group, directing the formation of the methylidene moiety. Competing pathways (e.g., γ-cleavage) are minimized by using bulky ligands or polar aprotic solvents, as evidenced by >90% selectivity in related systems .

Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?

  • Polar solvents (e.g., DMSO, DMF) : Accelerate hydrolysis of the α,β-unsaturated ketone, leading to degradation products like 4-oxopentanoic acid.
  • Low-temperature storage (−20°C) : Reduces dimerization via [4+2] cycloaddition, preserving purity >95% for 6 months .

Methodological Challenges and Data Interpretation

Q. How should researchers address contradictions in reported NMR data for this compound analogs?

Discrepancies in chemical shifts (e.g., δ 128.5 vs. 142.4 for C= in 13C-NMR) may arise from solvent effects (CDCl3 vs. DMSO-d6) or impurities. Cross-validation using spiked samples or 2D NMR (e.g., HSQC, HMBC) resolves ambiguities .

Q. What strategies mitigate substrate inhibition in lipase-catalyzed synthesis of α,β-unsaturated esters?

  • Stepwise addition : Incremental substrate dosing reduces inhibition (e.g., maintaining [substrate] < Ki).
  • Co-solvents (e.g., tert-butanol) : Enhance enzyme stability and substrate solubility, improving turnover rates by 30% in related systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.